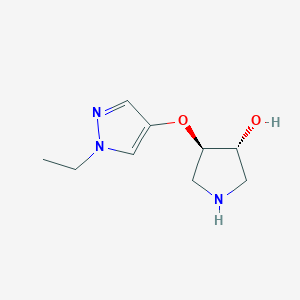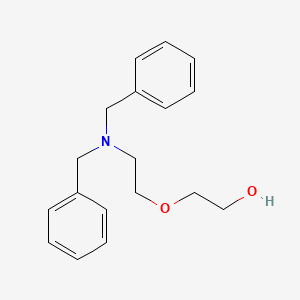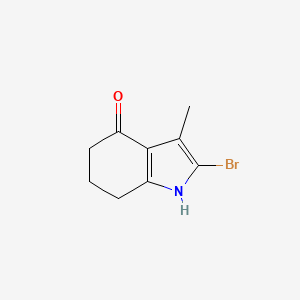
(3R,4R)-4-(1-Ethylpyrazol-4-yl)oxypyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-4-(1-Ethylpyrazol-4-yl)oxypyrrolidin-3-ol is a chemical compound that has gained significant attention in scientific research due to its potential use in various applications. This compound is commonly referred to as EPYO and is a pyrrolidine derivative. EPYO has been studied for its potential use in the treatment of various medical conditions, including cancer, inflammation, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Role in Ethylene Glycol and Methanol Poisoning Treatment
4-Methylpyrazole is a potent inhibitor of alcohol dehydrogenase (ADH), the enzyme responsible for the metabolism of ethylene glycol and methanol to toxic byproducts. It has been used in cases of ethylene glycol or methanol intoxication, demonstrating its potential to decrease the metabolic consequences of poisoning. This application suggests that pyrazole derivatives, by inhibiting ADH, could be valuable in clinical toxicology for managing certain types of poisoning, offering an alternative to traditional treatments like ethanol therapy (Baud et al., 1986).
2. Antidote Efficiency in Poisoning Cases
The effectiveness of 4-Methylpyrazole as an antidote has been documented in both adult and pediatric cases of ethylene glycol poisoning. Its ability to prevent the formation of toxic metabolites and to correct metabolic acidosis without the need for hemodialysis underscores its potential in toxicology. This indicates that pyrazole derivatives can play a significant role in enhancing the treatment options for poisoning, underscoring the importance of their pharmacokinetic properties in therapeutic applications (Harry et al., 1998).
3. Pharmacokinetics and Safety Profile
The pharmacokinetics and safety profile of 4-Methylpyrazole have been studied in healthy human subjects, providing valuable information on its metabolism and potential side effects. Such studies are crucial for understanding the bioavailability, distribution, metabolism, and excretion (ADME) of pyrazole derivatives. These insights can inform their broader applications in medical research and clinical practice, highlighting the importance of thorough pharmacokinetic evaluations for ensuring the safety and efficacy of new treatments (Jacobsen et al., 1988).
Propiedades
IUPAC Name |
(3R,4R)-4-(1-ethylpyrazol-4-yl)oxypyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-2-12-6-7(3-11-12)14-9-5-10-4-8(9)13/h3,6,8-10,13H,2,4-5H2,1H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDROWMWCGFWYIY-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)OC2CNCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)O[C@@H]2CNC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Bromo-1-(3-methylbutyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2985621.png)




![Ethyl 2-(7-fluoroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B2985629.png)


![3-(4-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2985637.png)


